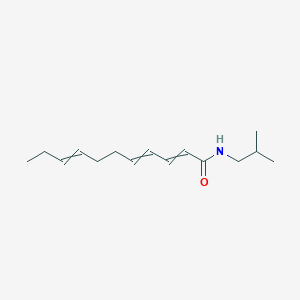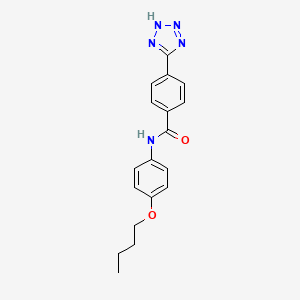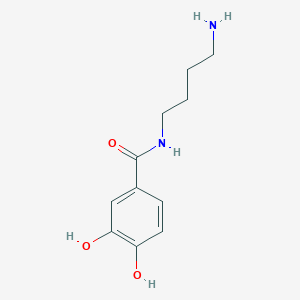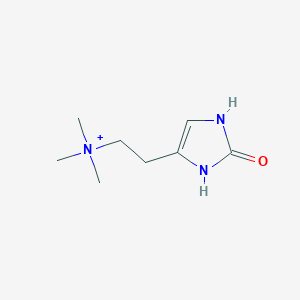![molecular formula C10H10N2OS2 B12521943 Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate CAS No. 651713-96-1](/img/structure/B12521943.png)
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which contribute to their diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate typically involves the reaction of 2-mercaptobenzothiazole with methyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of the 2-mercaptobenzothiazole attacks the carbon atom of the methyl 2-bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate, known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole: The parent compound of the benzothiazole family, widely studied for its diverse biological activities.
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: A related compound with potential anticonvulsant and neuroprotective properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
651713-96-1 |
|---|---|
Fórmula molecular |
C10H10N2OS2 |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
methyl 2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate |
InChI |
InChI=1S/C10H10N2OS2/c1-13-9(11)6-14-10-12-7-4-2-3-5-8(7)15-10/h2-5,11H,6H2,1H3 |
Clave InChI |
HVTFJXPYEKSUAN-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)CSC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)

![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)



![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)

![Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-](/img/structure/B12521938.png)
